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Preamble: A Versatile Scaffold in Modern Chemistry
(5-Bromopyridin-2-yl)methanamine hydrochloride is a pivotal molecular building block,

strategically designed for versatility in synthetic and medicinal chemistry. Its structure, featuring

a pyridine ring functionalized with both a reactive bromine atom and a primary aminomethyl

group, offers a dual-pronged approach to molecular elaboration. The hydrochloride salt form

confers enhanced stability and aqueous solubility, rendering it highly amenable to a variety of

reaction conditions. This guide provides an in-depth exploration of its chemical and physical

properties, synthesis, reactivity, and applications, grounded in established scientific principles

and supported by authoritative references. Our focus is not merely on procedural steps but on

the underlying chemical logic that informs the use of this compound in cutting-edge research

and development.
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A comprehensive understanding of the intrinsic properties of (5-Bromopyridin-2-
yl)methanamine hydrochloride is fundamental to its effective application.

Molecular Identity and Physical Properties
The compound is registered under CAS Number 1241911-26-1. Its structural and physical

characteristics are summarized below.

Table 1: Physicochemical Properties of (5-Bromopyridin-2-yl)methanamine hydrochloride

Property Value

CAS Number 1241911-26-1

Molecular Formula C₆H₈BrClN₂

Molecular Weight 223.50 g/mol

Appearance White to off-white solid

Purity Typically ≥97%

Solubility Soluble in water

Storage Conditions
Store under an inert atmosphere at room

temperature.

Note: Physical properties such as melting and boiling points are not consistently reported in

publicly available literature, a common occurrence for specialized hydrochloride salts which

may decompose upon heating.

Spectroscopic Profile
While specific experimental spectra are often proprietary, the expected spectroscopic

characteristics provide a baseline for identity confirmation.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the three

aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-

withdrawing bromine atom and the aminomethyl substituent. A characteristic singlet or
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multiplet for the methylene (-CH₂-) protons and a broad signal for the amine (-NH₂) protons,

which may exchange with deuterium in solvents like D₂O, would also be present.

¹³C NMR: The carbon NMR spectrum should exhibit six signals corresponding to the pyridine

ring carbons and the aminomethyl carbon. The carbon atom bonded to the bromine will be

significantly deshielded.

Mass Spectrometry (MS): The mass spectrum of the free base (C₆H₇BrN₂) would display a

characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and

⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic

absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and

methylene groups, C=N and C=C stretching of the pyridine ring, and C-Br stretching.

Synthesis and Purification: From Nitrile to Amine
The most common and industrially scalable synthesis of (5-Bromopyridin-2-yl)methanamine
hydrochloride involves the reduction of the corresponding nitrile, 5-bromo-2-cyanopyridine.

Synthetic Workflow: Catalytic Hydrogenation
Catalytic hydrogenation is the preferred method for this transformation due to its efficiency and

cleaner reaction profile compared to stoichiometric metal hydride reductions.

Figure 1: General workflow for the synthesis of (5-Bromopyridin-2-yl)methanamine
hydrochloride.

Detailed Experimental Protocol: A Representative
Synthesis
The following protocol is a representative procedure for the synthesis of the title compound.

Reaction Setup: A solution of 5-bromo-2-cyanopyridine (1.0 eq) in a suitable solvent such as

methanol or ethanol is charged into a hydrogenation vessel.

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is

carefully added to the solution.
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Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is

then stirred vigorously under a hydrogen atmosphere (pressure may vary, from balloon

pressure to higher pressures in a Parr shaker) at room temperature until the reaction is

complete, as monitored by techniques like TLC or LC-MS.

Catalyst Removal: The reaction mixture is carefully filtered through a pad of celite to remove

the palladium catalyst. Expert Insight: It is crucial to perform this filtration under a wet solvent

to prevent the pyrophoric catalyst from igniting upon contact with air.

Solvent Removal: The solvent is removed from the filtrate under reduced pressure to yield

the crude (5-Bromopyridin-2-yl)methanamine free base.

Salt Formation: The crude free base is dissolved in a suitable anhydrous solvent (e.g.,

diethyl ether, isopropanol). A solution of hydrogen chloride in the same or another

appropriate solvent is then added dropwise with stirring.

Isolation and Purification: The precipitated (5-Bromopyridin-2-yl)methanamine
hydrochloride is collected by filtration, washed with a small amount of cold solvent, and

dried under vacuum to afford the final product.

Trustworthiness: Each step in this protocol is designed for safety and purity. The use of

catalytic hydrogenation minimizes the use of hazardous reagents. The filtration of the catalyst

under a wet solvent is a critical safety measure. The final precipitation and washing steps

ensure the removal of unreacted starting materials and by-products, leading to a high-purity

product.

Chemical Reactivity and Applications in Drug
Discovery
The utility of (5-Bromopyridin-2-yl)methanamine hydrochloride in drug discovery stems

from the distinct reactivity of its two functional groups: the primary amine and the bromo-

substituted pyridine ring.

N-Acylation and N-Alkylation
The primary amine serves as a nucleophile and readily undergoes acylation with acyl chlorides

or anhydrides to form stable amide bonds, a cornerstone of many pharmaceutical structures.
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Similarly, it can be alkylated to introduce further diversity.

Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring is a versatile handle for palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the

formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and

heteroaryl substituents.

Application in Kinase Inhibitor Synthesis: A Case Study
The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase

inhibitors, which are a major class of anti-cancer drugs.[2] The amino group often forms key

hydrogen bond interactions within the ATP-binding site of kinases.

Experimental Protocol: A Two-Step Synthesis of a Hypothetical Kinase Inhibitor

This protocol illustrates the use of (5-Bromopyridin-2-yl)methanamine hydrochloride in a

sequential N-acylation and Suzuki coupling to generate a complex, drug-like molecule.

Step 1: N-Acylation

Liberation of the Free Base: In a round-bottom flask, suspend (5-Bromopyridin-2-
yl)methanamine hydrochloride (1.0 eq) in an anhydrous aprotic solvent like

dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (2.2 eq) and stir

for 15-30 minutes at room temperature.

Acylation: Cool the mixture to 0 °C and slowly add a solution of a desired acyl chloride (1.1

eq) in DCM.

Reaction and Workup: Allow the reaction to warm to room temperature and stir until

completion (monitored by TLC). Quench the reaction with water, separate the organic layer,

wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the N-acylated intermediate.
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Step 2: Suzuki Cross-Coupling

Reaction Setup: In a Schlenk flask, combine the N-acylated intermediate (1.0 eq), an

appropriate arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and

a base like potassium carbonate (2.0 eq).

Solvent Addition and Degassing: Add a solvent system, typically a mixture of 1,4-dioxane

and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20

minutes.

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours

until completion (monitored by TLC or LC-MS).

Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an

organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate. Purify the crude product by column

chromatography to afford the final kinase inhibitor candidate.

Step 1: N-Acylation Step 2: Suzuki Coupling

(5-Bromopyridin-2-yl)methanamine
(as free base)

N-Acylated Intermediate

Acyl Chloride N-Acylated Intermediate

Final Product
(Kinase Inhibitor)

Arylboronic Acid

Click to download full resolution via product page

Figure 2: A logical workflow for the synthesis of a hypothetical kinase inhibitor.

Safety and Handling
(5-Bromopyridin-2-yl)methanamine hydrochloride should be handled in a well-ventilated

fume hood. Standard personal protective equipment (PPE), including safety glasses, laboratory
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coat, and chemical-resistant gloves, should be worn. It is advisable to consult the Safety Data

Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Conclusion
(5-Bromopyridin-2-yl)methanamine hydrochloride is a high-value building block for

chemical synthesis, particularly in the realm of drug discovery. Its dual functionality allows for a

wide range of chemical transformations, enabling the rapid generation of diverse molecular

libraries. A solid understanding of its physicochemical properties, synthetic routes, and

reactivity profile, as detailed in this guide, empowers researchers to fully leverage its potential

in the creation of novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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